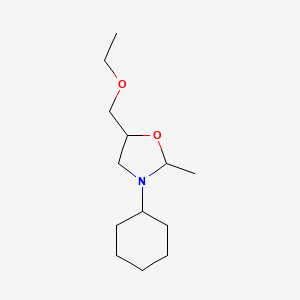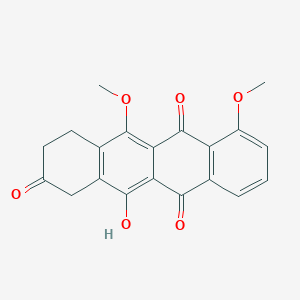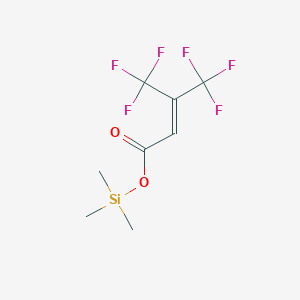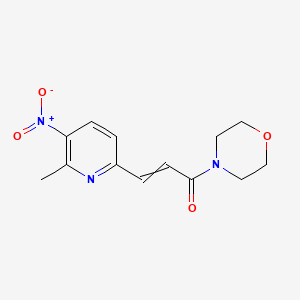![molecular formula C13H14N2 B14377997 5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline CAS No. 88681-41-8](/img/structure/B14377997.png)
5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline: is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with two methyl groups attached to the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,5-dimethylpyrazole with a suitable quinoline derivative in the presence of a catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline include other pyrazoloquinolines and related heterocyclic compounds, such as:
- 5,5-Disubstituted-4,5-dihydropyrazolo[1,5-a]quinazolines
- 5-Amino-pyrazoles
- Azolo[1,5-a]pyrimidines
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern and the specific biological activities it exhibits. The presence of the two methyl groups on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development .
Propiedades
Número CAS |
88681-41-8 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
5,5-dimethyl-4H-pyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C13H14N2/c1-13(2)9-10-7-8-14-15(10)12-6-4-3-5-11(12)13/h3-8H,9H2,1-2H3 |
Clave InChI |
LTHIZYSPYKJRCN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=NN2C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)


![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)




![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
